molecular formula C7H5N3O2 B1605197 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione CAS No. 31384-08-4

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

Cat. No. B1605197
CAS RN: 31384-08-4
M. Wt: 163.13 g/mol
InChI Key: VCKHUKYVNQGELA-UHFFFAOYSA-N
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Description

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . The compound is also known by other names such as NSC14591 and Oprea1_166584 .


Synthesis Analysis

The synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione involves a four-step transformation of alkyl, cycloalkyl, aryl, and heteroaryl methyl ketones via 3-(dimethylamino)-1-substituted-prop-2-en-1-ones . This is followed by microwave [2+2] cycloaddition of dimethyl acetylenedicarboxylate, cyclization of (2E,3E)-2-[(dimethylamino)methylene]-3-(2-substituted)succinates with ammonia or hydroxylamine hydrochloride into 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides and final cyclization with hydrazine hydrate into of 7-substituted-2,3-dihydropyridopyridazine-1,4-diones and 1,4-dioxo-7-substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-oxides .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione consists of 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) .


Physical And Chemical Properties Analysis

The compound has a density of 1.424g/cm3 . The exact mass and monoisotopic mass are 163.038176411 g/mol . It has a topological polar surface area of 71.1 Ų . The compound has a complexity of 229 .

Scientific Research Applications

Photoluminescence in Coordination Chemistry

A 2-D dysprosium-organic complex constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione and oxalic acid exhibits metal-centered luminescence with yellowish-blue emission, highlighting its potential in photoluminescent materials (Zhou et al., 2015).

Ion Recognition and Fluorogenic Detection

A donor–acceptor–donor (D–A–D) system based on 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione has been designed for the fluorogenic detection of Cu 2+ ions among other ions, demonstrating its application in ion recognition and detection (Pamuk & Algi, 2012).

Electrochemical Applications

The electrochemical behavior of related compounds, like 1,2-dihydropyridazine-3,6-dione, was investigated in various solvents, indicating potential applications in electrochemistry and materials science (Varmaghani & Nematollahi, 2011).

Chemiluminescence and Polymerization

Compounds containing 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione scaffolds have been synthesized for chemiluminescent applications and polymerization, revealing their potential in creating glow-in-the-dark materials and electrochromic features (Algi et al., 2017).

KRAS Covalent Inhibitors

Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been synthesized as covalent inhibitors of KRAS, showing its potential in treating cancer and diseases associated with KRAS activity (De, 2022).

Accelerated Synthesis and Selectivity in Microdroplets

The accelerated synthesis of pyridazine derivatives in electrosprayed microdroplets has been demonstrated, showcasing a novel method for producing high yields of these compounds rapidly and selectively (Gao et al., 2019).

D-amino Acid Oxidase Inhibition

5-azaquinoxaline-2,3-dione derivatives, including 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, have been synthesized and evaluated for their inhibitory activity on d-amino acid oxidase, indicating their potential in the treatment of chronic pain and morphine analgesic tolerance (Xie et al., 2016).

properties

IUPAC Name

2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKHUKYVNQGELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279921
Record name 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione

CAS RN

31384-08-4
Record name 31384-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 31384-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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